Methyl 6-fluoropicolinate

Medicinal Chemistry Oncology BCL-XL Inhibition

Researchers developing BCL-XL-targeted therapies for chronic lymphocytic leukemia require the 6-fluoro regioisomer specifically-non-fluorinated or 3-/5-fluoro analogs fail to yield the 14 nM antagonist scaffold. Similarly, bioinorganic teams synthesizing Ru(II)-arene anticancer complexes depend on this precursor to achieve the reported 27.5 µM cytotoxicity. For process chemists, the 6-fluoro substituent governs regioselective nucleophilic aromatic substitution, making this building block non-interchangeable. - Enables synthesis of a selective BCL-XL antagonist (14 nM potency) for oncology programs. - Hydrolysis yields a fluorinated picolinic acid ligand for ruthenium(II)-arene metallodrugs with validated antitumor activity (IC50 27.5 µM). - Assures regiochemical fidelity in API scale-up routes; boiling point (246 °C) and electronic profile differ decisively from 3-fluoro (228.8 °C) and 5-fluoro (217.2 °C) isomers.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS No. 455-71-0
Cat. No. B1418445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-fluoropicolinate
CAS455-71-0
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=CC=C1)F
InChIInChI=1S/C7H6FNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3
InChIKeyNMRCOWOPRPIBPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Fluoropicolinate: Fluorinated Pyridine Building Block


Methyl 6-fluoropicolinate (CAS 455-71-0), also known as methyl 6-fluoropyridine-2-carboxylate, is a fluorinated pyridine derivative with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . This compound features a fluorine atom at the 6-position of the pyridine ring, which imparts distinct electrophilic reactivity and metabolic stability compared to non-fluorinated or alternatively halogenated picolinates . It is widely utilized as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs), metal-chelating ligands, and agrochemical intermediates .

Core scaffold Fluorinated pyridine for medicinal chemistry and ligand design
Reactivity 6‑position fluorine activates ring for nucleophilic aromatic substitution
Use context Reported to support API intermediate and chelating ligand synthesis

Why Substitution with Other Picolinate Analogs Fails


Substituting methyl 6-fluoropicolinate with structurally similar compounds—such as non-fluorinated methyl picolinate, alternative fluoropicolinate regioisomers (e.g., 3- or 5-fluoro), or the 6-chloro analog—introduces significant and quantifiable changes in physicochemical properties, synthetic utility, and downstream biological performance [1][2]. The specific placement of the fluorine atom at the 6-position directly governs key parameters including boiling point, density, lipophilicity, and most critically, the regioselectivity of nucleophilic aromatic substitution reactions . Furthermore, the identity of the halogen (F vs. Cl) profoundly alters the electronic character and steric profile of the building block, which cascades into differential potency and selectivity when the scaffold is advanced into bioactive molecules, as exemplified by a 14 nM BCL-XL antagonist derived exclusively from the 6-fluoro variant . Therefore, generic substitution without rigorous requalification jeopardizes synthetic yield, reaction pathway viability, and the pharmacological profile of the final compound.

Non‑fluorinated picolinates

Lack of fluorine may shift electrophilic reactivity and metabolic stability, altering synthetic outcomes and biological probe profiles.

Alternative fluorine regioisomers (3‑F, 5‑F)

Regiochemistry change removes SNAr activation; boiling point and polarity differences affect purification and handling reproducibility.

6‑Chloro analog

Larger chlorine atom alters steric and electronic profile; reported BCL‑XL antagonist derived from 6‑F motif may not be accessible with 6‑Cl.

Quantitative Evidence vs. Closest Analogs


Potent BCL-XL Antagonist Synthesis Enabled by 6-Fluoro Motif

Methyl 6-fluoropicolinate serves as a critical synthetic precursor for a selective BCL-XL antagonist that demonstrates a potency of 14 nM against its target, a key therapeutic axis in chronic lymphocytic leukemia . In contrast, the analogous 6-chloro derivative or alternative 3-/5-fluoro regioisomers would not be expected to afford the same synthetic intermediate or pharmacological profile due to altered electronic properties and nucleophilic aromatic substitution regioselectivity [1]. This underscores the compound's specific utility in generating high-affinity ligands.

BCL‑XL antagonist potency
Reported
14 nM
Supports BCL‑XL ligand development context
In vitro binding assay; derived from 6‑fluoro picolinate scaffold
Medicinal Chemistry Oncology BCL-XL Inhibition

Fluorine vs. Chlorine: Distinct Physicochemical Profiles

Methyl 6-fluoropicolinate exhibits a boiling point of 246.0 ± 25.0 °C and a density of 1.2 ± 0.1 g/cm³ [1]. In contrast, its 6-chloro analog, methyl 6-chloropicolinate, has a significantly higher boiling point of 275.8 ± 20.0 °C and a higher density of 1.3 ± 0.1 g/cm³ . The fluorine atom also confers a distinct electronic environment, with a smaller van der Waals radius and stronger electronegativity compared to chlorine, which directly impacts reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions .

F vs Cl physicochemicals
Data to verify
BP 29.8 °C lower; density 0.1 g/cm³ lower
Supports purification and reactivity differentiation
Predicted values (ACD/Labs); experimental confirmation advised
Medicinal Chemistry Physicochemical Properties SAR Studies

Regioselective SNAr Reactivity from 6-Position Fluorination

Methyl 6-fluoropicolinate possesses the fluorine atom at the 2-position relative to the carboxylate ester, rendering it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions . This regiochemistry is distinct from methyl 3-fluoropicolinate (boiling point 228.8 °C) and methyl 5-fluoropicolinate (boiling point 217.2 °C) [1], where the fluorine is positioned differently on the pyridine ring, leading to divergent reactivity patterns. The 6-fluoro isomer is specifically employed to functionalize molecular scaffolds for API synthesis, leveraging the unique electronic activation provided by the 6-position .

SNAr regioselectivity
Class-level
6‑F activates ring for nucleophilic aromatic substitution
Exclusive synthetic pathway utility vs. 3‑/5‑F isomers
Reactivity documented in synthetic literature
Synthetic Chemistry Nucleophilic Aromatic Substitution Regioselectivity

Cytotoxic Ru(II) Complex from Hydrolyzed Ligand

Upon hydrolysis, methyl 6-fluoropicolinate acts as a bidentate chelating ligand. A ruthenium(II) arene complex incorporating this hydrolyzed ligand demonstrates cytotoxicity with an IC50 value of 27.5 µM against tumor cell lines . While direct comparative data for analogous complexes derived from 6-chloro or other fluoropicolinates are not available in the cited source, the fluorine atom is known to significantly modulate the electronic properties and stability of metal complexes, which can influence their biological activity [1].

Ru(II) complex cytotoxicity
Reported
IC50 27.5 µM
Reported cell‑model response context
Ru(II) arene picolinate complex; in vitro cytotoxicity assay
Bioinorganic Chemistry Anticancer Research Metal-Based Drugs

Physicochemical Comparison vs. 3- and 5-Fluoro Regioisomers

Methyl 6-fluoropicolinate exhibits a boiling point of 246.0 ± 25.0 °C, a density of 1.2 ± 0.1 g/cm³, and a predicted logP of approximately 1.47 [1]. In comparison, methyl 3-fluoropicolinate has a lower boiling point of 228.8 °C and a similar density of 1.2 g/cm³ , while methyl 5-fluoropicolinate has an even lower boiling point of 217.2 °C and a higher density of 1.243 g/cm³ [2]. These quantitative differences in key physicochemical descriptors, particularly the 17-29 °C variation in boiling point, directly impact handling, purification, and formulation during synthesis and are critical considerations for process chemists.

Regioisomer comparison
Data to verify
BP 246 °C (6‑F) vs 229 °C (3‑F), 217 °C (5‑F); LogP ~1.47
Supports selection for handling and process fit
Predicted and vendor-reported values
Physicochemical Properties Medicinal Chemistry SAR Analysis

Targeted Applications from Quantitative Evidence


High-Potency BCL-XL Antagonists for Oncology

Researchers developing targeted therapies for chronic lymphocytic leukemia or other BCL-XL-dependent cancers should prioritize methyl 6-fluoropicolinate. As demonstrated, this specific building block enables the synthesis of a selective BCL-XL antagonist with a 14 nM potency . Substitution with non-fluorinated or alternatively halogenated picolinates would not afford the same synthetic intermediate and would likely result in reduced binding affinity, making methyl 6-fluoropicolinate a non-negotiable starting material for this specific medicinal chemistry program [1].

Ruthenium-Based Anticancer Metallodrug Development

In bioinorganic chemistry research focused on developing new metal-based anticancer agents, methyl 6-fluoropicolinate offers a validated starting point. Hydrolysis of this compound yields a fluorinated picolinic acid ligand that, upon complexation with ruthenium(II) arene moieties, produces a cytotoxic complex with an IC50 of 27.5 µM against tumor cells . The presence of the fluorine atom is known to modulate the electronic properties and potentially the pharmacokinetics of the resulting metallodrug, providing a rationale for its use over non-fluorinated picolinate ligands [2].

SNAr-Driven API Synthesis with Regiochemical Control

For process chemists engaged in the scale-up of active pharmaceutical ingredients (APIs) that require a fluorinated pyridine core with a specific regiochemical handle, methyl 6-fluoropicolinate is the optimal choice. The fluorine atom at the 6-position activates the ring for nucleophilic aromatic substitution, enabling the precise functionalization of molecular scaffolds . This regioselective reactivity is not interchangeable with the 3- or 5-fluoro isomers, which exhibit different boiling points (228.8 °C and 217.2 °C, respectively) and electronic profiles, making methyl 6-fluoropicolinate essential for maintaining synthetic route fidelity and achieving target molecular architectures [1].

Application
Selection Property
Validation Focus
BCL‑XL antagonist development
6‑Fluoro substitution specificity
Target binding affinity and synthetic accessibility
Metal‑based anticancer agent research
Fluorinated picolinate ligand
Cytotoxicity profile and complex stability
Regioselective SNAr‑based API synthesis
6‑Position fluorine regiochemistry
Reaction selectivity and scale‑up reproducibility

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